molecular formula C13H18ClNO B14898011 n-(1-(3-Chlorophenyl)ethyl)pivalamide

n-(1-(3-Chlorophenyl)ethyl)pivalamide

Cat. No.: B14898011
M. Wt: 239.74 g/mol
InChI Key: GZAGYCXZCHTJOT-UHFFFAOYSA-N
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Description

N-(1-(3-Chlorophenyl)ethyl)pivalamide is a pivalamide derivative featuring a 3-chlorophenyl group attached via an ethyl linker to the pivalamide moiety. This structural motif combines the steric bulk of the pivaloyl group (tert-butyl carbonyl) with the electron-withdrawing effects of the 3-chlorophenyl substituent.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C13H18ClNO/c1-9(15-12(16)13(2,3)4)10-6-5-7-11(14)8-10/h5-9H,1-4H3,(H,15,16)

InChI Key

GZAGYCXZCHTJOT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(3-Chlorophenyl)ethyl)pivalamide typically involves the reaction of 3-chlorophenyl ethylamine with pivaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large-scale reactors
  • Continuous monitoring of reaction parameters
  • Efficient purification techniques such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions: n-(1-(3-Chlorophenyl)ethyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

n-(1-(3-Chlorophenyl)ethyl)pivalamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(1-(3-Chlorophenyl)ethyl)pivalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(1-(3-Chlorophenyl)ethyl)pivalamide with structurally related pivalamide derivatives from recent studies (e.g., ). Key differences in substituents, physical properties, and synthetic yields highlight the impact of structural variations:

Compound Substituents Melting Point (°C) Yield Key Features
This compound 3-Cl-C₆H₄-CH₂CH₂- attached to pivalamide Data not reported N/A Ethyl linker enhances flexibility; 3-Cl may alter electronic properties.
N-[5-Chloro-2-(3,3,3-TFP*)phenyl]pivalamide (2k) 5-Cl, 3,3,3-TFP on phenyl ring 187–188 41% High melting point due to halogen and TFP groups; rigid structure .
N-[5-Methyl-2-(3,3,3-TFP)phenyl]pivalamide (2i) 5-Me, 3,3,3-TFP on phenyl ring 93–94 78% Methyl group improves yield; lower melting point vs. chloro analogs .
N-[5-Bromo-2-(3,3,3-TFP)phenyl]pivalamide (2l) 5-Br, 3,3,3-TFP on phenyl ring 114–115 46% Bromo substituent increases molecular weight; moderate yield .
3-Chloro-N-phenyl-phthalimide () Phthalimide core with 3-Cl, N-phenyl Not reported N/A Rigid aromatic system; used in polyimide synthesis, contrasting with pivalamides.

*TFP = 3,3,3-trifluoropropen-2-yl.

Key Observations:

  • Substituent Position and Reactivity : The 3-chloro substitution in the target compound contrasts with 5-chloro in 2k. Positional differences influence electronic effects (e.g., para vs. meta directing) and steric interactions during synthesis.
  • Synthetic Yields : Halogenated derivatives (e.g., 2k, 2l) exhibit lower yields (41–46%) compared to methyl-substituted 2i (78%), suggesting that electron-withdrawing groups hinder reactivity .

Functional and Application-Based Differences

Physicochemical Properties

  • Solubility : The ethyl chain in the target compound may enhance solubility in organic solvents vs. rigid analogs like 2k.
  • Thermal Stability : Phthalimides () exhibit higher thermal stability due to aromaticity, whereas pivalamides decompose at lower temperatures .

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